4-{[1-(mesitylsulfonyl)-3-piperidinyl]carbonyl}morpholine -

4-{[1-(mesitylsulfonyl)-3-piperidinyl]carbonyl}morpholine

Catalog Number: EVT-4374959
CAS Number:
Molecular Formula: C19H28N2O4S
Molecular Weight: 380.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[N-(3-(4-Amino-1-piperidinyl-carbonyl)-2(R)-benzylpropionyl)-L-histidinyl]-(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6(2-pyridyl)-hexane-2-amide acetate (S 2864)

  • Compound Description: S 2864 is a non-peptide renin inhibitor. In vitro studies demonstrated its potent inhibition of purified human plasma renin with an IC50 of 3.8 x 10(-10) mol/l. Notably, S 2864 exhibited specificity for renin without affecting related human aspartyl proteases like cathepsin E, cathepsin D, or pepsin []. In vivo studies using anesthetized sodium-depleted rhesus monkeys revealed a significant decrease in mean arterial blood pressure following intraduodenal administration of S 2864 (2 mg/kg). This effect, a reduction of approximately 27% from 94 +/- 8 to 62 +/- 6 mmHg, lasted for 90 minutes [].

7-(2,5-dihydro-4-imidazo[1,2-a]pyridine-3-yl-2,5-dioxo-1H-pyrrolo-3-yl)-9-fluoro-1,2,3,4-tetrahydro-2-(1-piperidinyl-carbonyl)-pyrrolo[3,2,1-jk][1,4]benzodiazepine

  • Compound Description: This compound is identified as a potential therapeutic agent for various cancers, including gastric, ovarian, non-small cell lung, and colorectal cancers [, ]. Its mechanism of action and specific targets are not explicitly detailed in the provided abstracts.

1-[N2-[3,5-dibromo-N-[[4-(3,4-dihydro-2(1H)-oxochinazolin-3-yl)-1-piperidinyl]carbonyl]-D-tyrosyl]-L-lysyl]-4-(4-pyridinyl)piperazine

  • Compound Description: This compound is a potent and selective CGRP antagonist, designed and synthesized as part of a program aimed at developing new migraine treatments []. Intravenous administration of this compound effectively treated acute migraine headaches in a proof-of-concept study [].
  • Compound Description: These compounds, incorporating morpholine, piperidine, and 4-methyl piperizine moieties, were synthesized and characterized for potential antimicrobial activity []. Docking studies and biological evaluations were conducted to assess their efficacy.

4-Chloro-2-(morpholine-4-carbonyl)phenyl-4′-methoxybenzoate

  • Compound Description: This compound, a 5-chlorosalicylic acid derivative incorporating a morpholine moiety, was synthesized and its crystal structure was determined using X-ray analysis []. Biological assays revealed its notable molluscicidal effect.

1-(3-Amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide

  • Compound Description: This compound, an indazole derivative containing an N-phenylcyclopropane-1,1-dicarboxamide scaffold, was synthesized and its structure was confirmed by various analytical techniques, including single-crystal X-ray diffraction []. It exhibited significant inhibitory activity against several cancer cell lines.

1-amino-2-substituted-5-piperidinyl-6,7,8,9-tertahydrothieno[2,3-c]isoquinolines

  • Compound Description: This series of compounds, incorporating a piperidinyl moiety within a thienotetrahydroisoquinoline framework, were synthesized and characterized []. Certain derivatives demonstrated promising antimicrobial activity against various pathogenic bacteria and fungi.

3-[(4′-Morpholine)-carbonyl or ethoxycarbonyl]-4-anilinoqunolines

  • Compound Description: This series of 4-anilinoquinolines, featuring a 4′-morpholine-carbonyl or ethoxycarbonyl group at the C3 position, were synthesized and evaluated for their antitumor activities []. They displayed inhibitory activities against HeLa, HepG2, and BGC-823 cancer cell lines, suggesting their potential as anticancer agents.

4-(2-(4-(8-chloro-3,10-dibromo-6,11-dihydro-5H-benzo-(5,6)-cyclohepta(1,2-b)-pyridin-11(R)-yl)-1-piperidinyl)-2-oxo-ethyl)-1-piperidinecarboxamide (SCH66336)

  • Compound Description: SCH66336 is a well-known farnesyltransferase (FTase) inhibitor []. While it exhibits inhibitory effects on VEGF-induced angiogenic signaling, its potency was found to be significantly lower than that of LB42708, another FTase inhibitor.

[6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene hydrochloride

  • Compound Description: This compound, a selective estrogen receptor modulator (SERM), exhibits potent estrogen antagonist properties in the breast and uterus while displaying estrogen agonist-like actions on bone tissues and serum lipids []. It demonstrates a 10-fold increase in estrogen antagonist potency compared to raloxifene in an in vitro estrogen-dependent cell proliferation assay using human breast cancer cells (MCF-7) [].

3-Nitro-N-(4-phenoxyphenyl) Benzamide (ICA-105574)

  • Compound Description: ICA-105574 is a potent activator of the human ether-à-go-go-related gene (hERG) potassium channel, primarily functioning by removing hERG channel inactivation []. It exhibits a steep potentiation of current amplitudes, exceeding 10-fold with an EC50 value of 0.5 ± 0.1 μM [].
  • Compound Description: These compounds are halogenated derivatives designed as inhibitors of the vesicular acetylcholine transporter (VAChT) []. They exhibit high affinity for VAChT (K(i) values ranging from 0.66 to 2.7 nM) and demonstrate selectivity over sigma(1) and sigma(2) receptors [].
  • Compound Description: FeH2L·H2O, a poorly soluble iron(II) compound, transforms into water-soluble aminium derivatives upon interaction with organic amines like monoethanolamine, tris(hydroxymethyl)aminomethane, 1,8-diamino-3,6-dioxooctane, and morpholine [, ]. These derivatives, particularly the morpholinium iron chelate FeH2L·HN(CH2CH2)2O, demonstrate significant effects as microfertilizers, enhancing the yield and grain characteristics of spring wheat under foliar treatment [, ].

2-[3-[4-(2-chloro-6-fluoro-phenyl)-piperidin-1-ylmethyl]-2-(morpholine-4-carbonyl)-indol-1-yl]-acetamide (NiK‐21273)

  • Compound Description: NiK‐21273 is a novel, potent, and selective nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist []. Studies investigated its acute and long-term antiparkinsonian effects in comparison to another NOP receptor antagonist, SB‐612111.
  • Compound Description: These compounds belong to a group of synthetic cannabinoid receptor agonists (SCRAs) with sulfamoyl benzoate, sulfamoyl benzamide, and N-benzoylpiperidine structures []. They were characterized for their analytical profiles, including data on impurities, to aid in forensic and clinical investigations related to new psychoactive substances (NPS) [].

l-threo-alpha-d-galacto-octopyranoside, methyl-7-chloro-6,7,8-trideoxy-6-[[(4-undecyl-2-piperidinyl)carbonyl]amino]-1-thiomonohydrochloride (2S-cis) (PNU-69176E)

  • Compound Description: PNU-69176E acts as a positive allosteric modulator of the human 5-hydroxytryptamine-2C (5-HT2C) receptor, a potential target for anxiolytics and antiobesity drugs []. It enhances [3H]5-HT binding and renders receptors constitutively active [].

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

  • Compound Description: 873140 is a potent noncompetitive allosteric antagonist of the CCR5 receptor, exhibiting antiviral effects against HIV-1 []. Its mechanism of action is compared to other noncompetitive allosteric antagonists of CCR5, highlighting unique aspects of its receptor blockade.

Properties

Product Name

4-{[1-(mesitylsulfonyl)-3-piperidinyl]carbonyl}morpholine

IUPAC Name

morpholin-4-yl-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-3-yl]methanone

Molecular Formula

C19H28N2O4S

Molecular Weight

380.5 g/mol

InChI

InChI=1S/C19H28N2O4S/c1-14-11-15(2)18(16(3)12-14)26(23,24)21-6-4-5-17(13-21)19(22)20-7-9-25-10-8-20/h11-12,17H,4-10,13H2,1-3H3

InChI Key

ATSCFNFYBOASMB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC(C2)C(=O)N3CCOCC3)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC(C2)C(=O)N3CCOCC3)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.